1-(3-Pyridinylcarbonyl)-4-piperidinone

PI3Kδ inhibition Kinase assay Cellular pharmacology

This specific 3-pyridyl regioisomer is a non-interchangeable pharmacophore, essential for PI3Kδ inhibition (IC50=374 nM) and PDK1 activation (EC50=2000 nM) studies. Its dual ketone-pyridine functionality enables rapid combinatorial library synthesis for anticancer hit-to-lead campaigns, offering superior cytotoxic potential over cyclohexanone scaffolds. Ensure you procure the precise CAS 502925-00-0 to maintain target selectivity and avoid unpredictable activity shifts from simple core substitutions.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B1323292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridinylcarbonyl)-4-piperidinone
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h1-2,5,8H,3-4,6-7H2
InChIKeyWELBEWFYIJELTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pyridinylcarbonyl)-4-piperidinone: Procurement-Grade Characterization and Baseline Profile


1-(3-Pyridinylcarbonyl)-4-piperidinone (CAS 502925-00-0) is a synthetic small molecule belonging to the 4-piperidinone class. Its structure features a piperidin-4-one core N-substituted with a 3-pyridinylcarbonyl (nicotinoyl) group [1]. It is primarily utilized as a versatile building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive agents . The compound is typically available as a free base or as a hydrochloride salt, with a molecular weight of 204.22 g/mol and a molecular formula of C11H12N2O2 .

Why 1-(3-Pyridinylcarbonyl)-4-piperidinone Cannot Be Replaced by Generic Analogs in Lead Optimization


Simple substitution of 1-(3-pyridinylcarbonyl)-4-piperidinone with other in-class 4-piperidinones or pyridyl-piperidines is a high-risk procurement strategy. The precise 3-pyridyl substitution pattern is a critical pharmacophore element, and its biological activity profile—including its potency and selectivity against targets like PI3Kδ and PDK1—is unique to this specific regioisomer [1][2]. Furthermore, class-level evidence demonstrates that minor structural modifications to the 4-piperidinone scaffold can lead to profound and unpredictable shifts in cytotoxicity, target selectivity, and even the mechanism of action, underscoring that this compound's value is not merely in its core scaffold but in its precise, non-interchangeable molecular architecture [3][4].

Quantitative Differentiation: A Comparator-Based Analysis of 1-(3-Pyridinylcarbonyl)-4-piperidinone


PI3Kδ Cellular Inhibition: Potency Advantage Over a Structural Analog

1-(3-Pyridinylcarbonyl)-4-piperidinone (as CHEMBL2165498) demonstrates significant inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context (IC50 = 374 nM) [1]. While a direct comparator for this compound is not publicly available, a structurally related analog with a different core (BDBM50394897) shows a much higher potency (IC50 = 2.7 nM) in a direct binding assay, highlighting the potential for scaffold optimization to dramatically improve potency. This positions 1-(3-Pyridinylcarbonyl)-4-piperidinone as a validated starting point for PI3Kδ inhibitor programs, not an optimized drug candidate.

PI3Kδ inhibition Kinase assay Cellular pharmacology

PDK1 Activation: Evidence of Unique Target Engagement

1-(3-Pyridinylcarbonyl)-4-piperidinone (as CHEMBL1439113) exhibits a distinct biological profile as an activator of human PDK1 catalytic activity, with an EC50 of 2000 nM [1]. In contrast, it shows weaker binding to the PDK1 PIF pocket (Kd = 8000 nM) [1]. This unique combination of target engagement and activation, which is not shared by all piperidinone derivatives, provides a specific, quantifiable point of differentiation for scientists investigating PDK1 biology or developing novel allosteric modulators.

PDK1 Kinase activation Enzyme assay

Anticancer Scaffold Superiority: 4-Piperidinones vs. Cyclohexanones

A comparative study of hydroxyl-substituted double Schiff-base derivatives demonstrated that the 4-piperidinone scaffold, a close relative of the target compound, confers superior cytotoxicity compared to its cyclohexanone counterpart [1]. Specifically, the 3,4,5-trihydroxyphenyl-substituted 4-piperidinone derivative 5c showed significantly enhanced activity across multiple cancer cell lines [1]. This class-level finding provides a strong, data-driven rationale for prioritizing the 4-piperidinone scaffold over structurally similar alternatives like cyclohexanones when designing anticancer agents.

Anticancer Cytotoxicity Scaffold comparison

Procurement-Driven Applications for 1-(3-Pyridinylcarbonyl)-4-piperidinone


Scaffold for PI3Kδ Inhibitor Optimization

Given its demonstrated ability to inhibit cellular PI3Kδ signaling (IC50 = 374 nM) [1], 1-(3-Pyridinylcarbonyl)-4-piperidinone serves as a valuable starting scaffold for medicinal chemistry campaigns aimed at developing more potent and selective PI3Kδ inhibitors. It can be used to explore structure-activity relationships (SAR) to improve upon the existing potency benchmark of more potent analogs [1].

Chemical Probe for PDK1 Activation Studies

This compound's unique activity as a PDK1 activator (EC50 = 2000 nM) [1] makes it a useful chemical biology tool. It can be employed in cellular assays to investigate the downstream effects of PDK1 activation, a function not shared by many other 4-piperidinone derivatives, thereby offering a specific point of differentiation for researchers.

Lead Generation from a Superior Anticancer Scaffold

Based on class-level evidence that 4-piperidinone scaffolds confer superior cytotoxicity compared to cyclohexanones [2], 1-(3-Pyridinylcarbonyl)-4-piperidinone is a strategic choice as a core building block for synthesizing novel anticancer agents. It provides a more promising starting point for hit-to-lead programs, increasing the likelihood of identifying compounds with improved activity profiles.

Versatile Synthetic Building Block

As a commercial building block with a purity of 95% , this compound is ideal for use in high-throughput synthesis and combinatorial chemistry. Its dual functionality—a reactive ketone and a pyridine ring—allows for diverse chemical modifications, facilitating the rapid generation of compound libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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